

enflurane pharmacokinetics metabolism

CYP2E1

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Compound Focus: Enflurane

CAS No.: 13838-16-9

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Enflurane Metabolism & CYP2E1 Data

The core quantitative data on **enflurane**'s metabolism via CYP2E1 is consolidated for quick reference.

Parameter	Details
Metabolizing Enzyme	Cytochrome P450 2E1 (CYP2E1) [1] [2]
Primary Metabolite	Inorganic fluoride ion (F ⁻) [1] [2]
Clinical Defluorination Rank	Methoxyflurane > Sevoflurane > Enflurane > Isoflurane > Desflurane [2]
Key Inhibitor	Disulfiram (and its metabolite) [1] [3]
Key Inducers	Ethanol, Isoniazid [4]
Impact of Inhibition	Disulfiram pre-treatment completely abolished the rise in plasma fluoride concentration in patients [1].

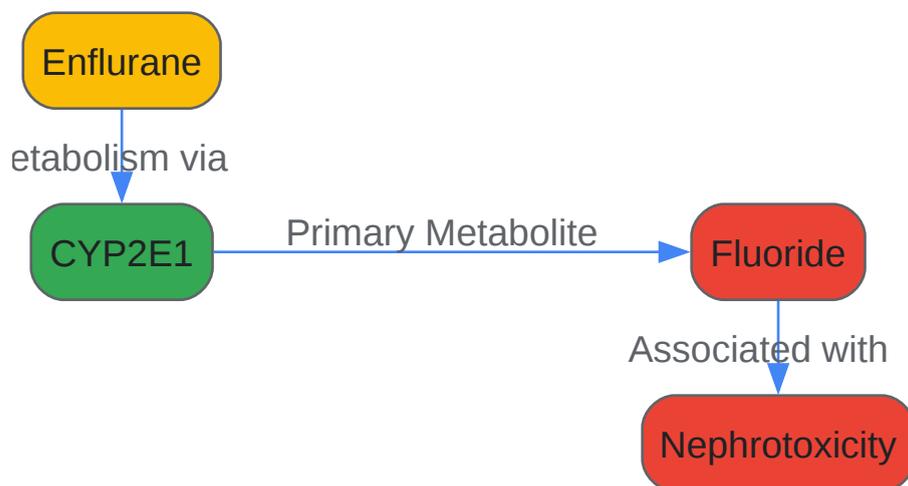
Experimental Protocols for CYP2E1 Activity

The following are key methodologies used in clinical and preclinical studies to investigate CYP2E1-mediated metabolism.

Method Type	Protocol Summary	Key Measurements & Validation
Clinical Defluorination Assay	• Model: Human patients undergoing elective surgery. • Pre-treatment: Administer disulfiram (500 mg orally) or nothing (control) the evening before surgery. • Anesthesia: Administer 2.2% end-tidal enflurane in oxygen for 3 hours. • Sampling: Collect blood and urine samples [1].	• Blood enflurane: Gas chromatography. • Plasma/Urine Fluoride: Ion-selective electrode. • Validation: Comparison of fluoride levels between disulfiram and control groups [1].
Preclinical Breath Analysis (in rats)	• Animal Model: Wistar rats. • CYP2E1 Induction: Administer alcohol via gavage on days 1, 3, and 5. • Metabolic Activity Test: Administer 5 mL/kg of 56% (v/v) alcohol via gavage. • Sampling: Place rat in a gas collection bottle; measure breath alcohol concentration at 20-minute intervals using a breath analyzer [5].	• Blood Alcohol Concentration (BAC): Converted from breath analysis. • Pharmacokinetic Parameters: AUC, MRT, CL _z /F. • Validation: Method checked for reproducibility, linearity, and time dependency. Correlation with CYP2E1 protein expression (Western blot) [5].
In Vitro Human Liver Microsomes	• Microsome Prep: Prepare microsomes from human liver samples. • Incubation: Incubate microsomes with enflurane . • Analysis: Measure fluoride production [2].	• Enzyme Specificity: Correlate defluorination rate with microsomal P450 2E1 content (Western blot) and activity with marker substrates (e.g., chlorzoxazone hydroxylation). • Chemical Inhibition: Use isoform-selective inhibitors like diethyldithiocarbamate [2].

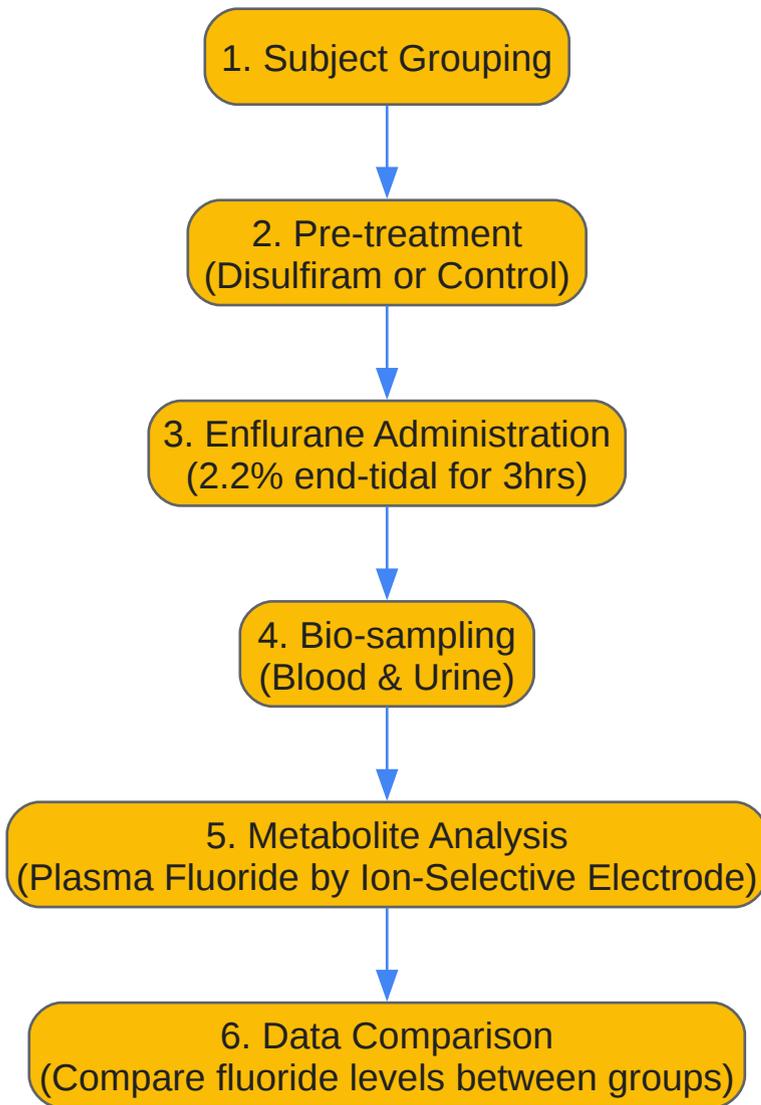
Metabolic Pathway and Experimental Workflow

The relationship between **enflurane**, CYP2E1, and its metabolites, along with a common experimental workflow, can be visualized as follows.



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Enflurane is metabolized by CYP2E1 to inorganic fluoride, a nephrotoxic metabolite.



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*General workflow for a clinical study assessing the CYP2E1-**enflurane** interaction.*

Key Research Considerations

- **Toxicity Link:** The extent of **enflurane** metabolism to inorganic fluoride is directly linked to its potential for **nephrotoxicity** [6] [2]
- **Enzyme Induction Mechanism:** CYP2E1 can be induced by ligand stabilization, a mechanism where a bound ligand (e.g., ethanol) slows the enzyme's degradation, increasing net protein levels over time [4]
- **Extrahepatic Metabolism:** PBPK modeling for some volatile organic compounds shows that while CYP2E1 is present in extrahepatic tissues, a "liver-only" metabolism model can be sufficient for risk

assessment of lipophilic VOCs [7]

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